Propyl (4-chlorophenoxy)acetate
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Overview
Description
Propyl (4-chlorophenoxy)acetate is an organic compound that belongs to the class of carboxylic acid esters. It is derived from 4-chlorophenoxyacetic acid, which is known for its use as a synthetic pesticide and plant growth regulator. This compound is characterized by its molecular formula C11H13ClO3 and is commonly used in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propyl (4-chlorophenoxy)acetate typically involves the esterification of 4-chlorophenoxyacetic acid with propanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions. The general reaction scheme is as follows:
4-Chlorophenoxyacetic acid+PropanolH2SO4Propyl (4-chlorophenoxy)acetate+Water
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts like sulfated zirconia can enhance the reaction efficiency and reduce the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
Propyl (4-chlorophenoxy)acetate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be cleaved to yield 4-chlorophenoxyacetic acid and propanol.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.
Substitution: The chlorine atom in the aromatic ring can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Nucleophiles like sodium hydroxide or ammonia under appropriate conditions.
Major Products Formed
Hydrolysis: 4-Chlorophenoxyacetic acid and propanol.
Oxidation: 4-Chlorophenoxyacetic acid derivatives.
Substitution: Various substituted phenoxyacetic acid derivatives.
Scientific Research Applications
Propyl (4-chlorophenoxy)acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its effects on plant growth and development due to its structural similarity to natural plant hormones.
Industry: Utilized in the production of herbicides and pesticides, as well as in the formulation of various chemical products.
Mechanism of Action
The mechanism of action of propyl (4-chlorophenoxy)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. In plants, it mimics the action of natural auxins, leading to altered growth patterns and development. The compound binds to auxin receptors, triggering a cascade of cellular events that result in changes in gene expression and physiological responses .
Comparison with Similar Compounds
Propyl (4-chlorophenoxy)acetate can be compared with other similar compounds, such as:
4-Chlorophenoxyacetic acid: The parent compound, primarily used as a plant growth regulator and herbicide.
Propyl acetate: A simpler ester used as a solvent in various industrial applications.
Isopropyl acetate: Another ester with similar solvent properties but different reactivity due to the presence of an isopropyl group.
The uniqueness of this compound lies in its dual role as both a synthetic intermediate and a biologically active compound, making it valuable in both chemical synthesis and agricultural applications.
Properties
CAS No. |
61961-03-3 |
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Molecular Formula |
C11H13ClO3 |
Molecular Weight |
228.67 g/mol |
IUPAC Name |
propyl 2-(4-chlorophenoxy)acetate |
InChI |
InChI=1S/C11H13ClO3/c1-2-7-14-11(13)8-15-10-5-3-9(12)4-6-10/h3-6H,2,7-8H2,1H3 |
InChI Key |
SINWACLWELJBSG-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)COC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
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